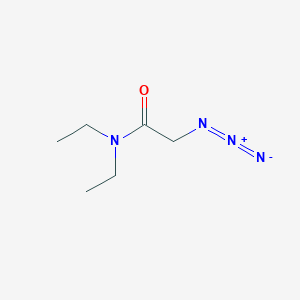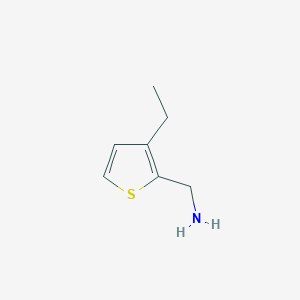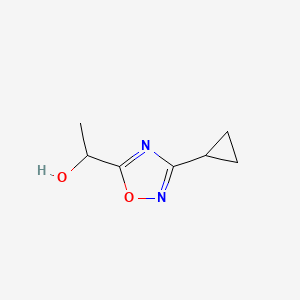
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1342181-55-8 . It has a molecular weight of 154.17 g/mol . The IUPAC name for this compound is 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Polymorphic Forms and Crystal Structures
The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, a structurally similar compound, exhibits potential biological activity and forms two polymorphic structures with distinct crystal packing. The variations in molecular conformations and crystal packing influence the stability of the compound, providing insights into the polymorphic nature and the intermolecular interactions of related compounds like 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol. This understanding is crucial for pharmaceutical applications where polymorphism can affect the solubility, stability, and bioavailability of a drug (Shishkina et al., 2020).
Anticancer Potential
The 1,2,4-oxadiazole moiety, as seen in the compound this compound, has been identified as a structural feature in compounds inducing apoptosis and possessing anticancer properties. Specific derivatives have shown good activity against breast and colorectal cancer cell lines, indicating the therapeutic potential of 1,2,4-oxadiazoles in cancer treatment (Zhang et al., 2005).
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring, similar to this compound, have demonstrated significant antimicrobial properties. Their activity against both Gram-positive and Gram-negative bacteria has been noted, highlighting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Holla et al., 2000).
Synthetic Methods and Industrial Applications
The synthesis of this compound and its analogs involves various synthetic methods, potentially leading to the discovery of new compounds with antimicrobial, antifungal, or anticancer activities. These methods offer insights into the scalable production of such compounds, highlighting their industrial and pharmaceutical relevance (Ji et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJALLDFFTZIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


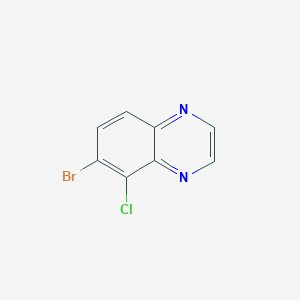

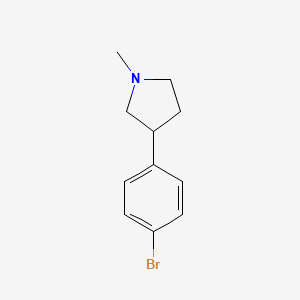
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)


![4-bromo-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1373966.png)
![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)
![2-Amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B1373969.png)


